molecular formula C9H10O2 B15148096 1,3-Dihydro-2-benzofuran-1-ylmethanol

1,3-Dihydro-2-benzofuran-1-ylmethanol

Cat. No.: B15148096
M. Wt: 150.17 g/mol
InChI Key: OKTWLGWQEYGNBA-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-benzofuran-1-ylmethanol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely distributed in nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-2-benzofuran-1-ylmethanol typically involves the formation of the benzofuran ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring. The hydroxymethyl group can then be introduced through various methods, such as reduction of the corresponding aldehyde or ketone .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Methods such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2-benzofuran-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, aldehydes, and carboxylic acids .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as antiviral and anti-inflammatory agents.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2-benzofuran-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1,3-dihydro-2-benzofuran-1-ylmethanol

InChI

InChI=1S/C9H10O2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,9-10H,5-6H2

InChI Key

OKTWLGWQEYGNBA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(O1)CO

Origin of Product

United States

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